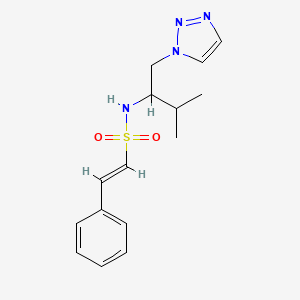

(E)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2-phenylethenesulfonamide

Description

Properties

IUPAC Name |

(E)-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2S/c1-13(2)15(12-19-10-9-16-18-19)17-22(20,21)11-8-14-6-4-3-5-7-14/h3-11,13,15,17H,12H2,1-2H3/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFSIDOSCKUFLMM-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=CN=N1)NS(=O)(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(CN1C=CN=N1)NS(=O)(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2-phenylethenesulfonamide is a synthetic compound that incorporates a triazole ring, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C14H18N4O2S

- CAS Number : 2034997-85-6

Biological Activity Overview

Research indicates that compounds containing triazole and sulfonamide moieties exhibit a range of biological activities including:

- Antimicrobial : Effective against bacteria and fungi.

- Anticancer : Potential to inhibit cancer cell proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains and fungal pathogens. |

| Anticancer | Inhibits cell growth in different cancer cell lines. |

| Enzyme Inhibition | Potential to inhibit specific enzymes involved in disease pathways. |

The biological effects of this compound are largely attributed to its interaction with molecular targets such as enzymes and receptors. The triazole ring can participate in hydrogen bonding and π–π interactions, enhancing binding affinity to target proteins.

Case Studies

- Antimicrobial Activity : A study demonstrated that the compound showed significant inhibitory effects against Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent for infections caused by these pathogens.

- Anticancer Properties : Research involving various cancer cell lines indicated that the compound reduced cell viability in a dose-dependent manner. Specifically, it was found to induce apoptosis in breast cancer cells through the activation of caspase pathways.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : Widely distributed in tissues; crosses the blood-brain barrier.

- Metabolism : Primarily metabolized in the liver.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound

- Core : 1,4-disubstituted 1H-1,2,3-triazole.

- Substituents :

- Branch 1 : 3-methylbutan-2-yl group.

- Branch 2 : (E)-2-phenylethenesulfonamide.

- Key Functional Groups : Sulfonamide (electron-withdrawing), styryl (π-conjugated), triazole (hydrogen-bond acceptor).

Analogs (Table 1)

Spectroscopic and Crystallographic Data

Stability and Reactivity

- Triazole Stability : 1,2,3-triazoles are generally stable under physiological conditions, but substituents (e.g., sulfonamide) may alter hydrolysis susceptibility.

- Sulfonamide Reactivity : Prone to hydrolysis under acidic/basic conditions; the styryl group may enhance π-π stacking interactions.

- Analog from : Benzylidene phthalide derivatives may exhibit lower stability due to ester linkages.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.